molecular formula C11H12N2O4 B14861938 [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B14861938
M. Wt: 236.22 g/mol
InChI Key: RQWSSVCFAUDYJF-UHFFFAOYSA-N
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Description

[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the oxadiazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures, depending on the reagents and conditions used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid.

    Reduction: Formation of reduced heterocyclic derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Drug Development: It is being investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry:

    Electronics: The compound can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s anti-inflammatory effects might result from the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

  • [3-(3,4-Dimethoxyphenyl)-1,2,4-triazol-5-yl]methanol
  • [3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]methanol
  • [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanol

Uniqueness:

  • Structural Differences: While similar compounds may share the oxadiazole ring, the presence of different substituents (e.g., triazole, thiadiazole) or variations in the side chain (e.g., methanol vs. ethanol) can significantly alter their chemical and biological properties.
  • Biological Activity: The specific arrangement of functional groups in [3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol may confer unique biological activities, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O4/c1-15-8-4-3-7(5-9(8)16-2)11-12-10(6-14)17-13-11/h3-5,14H,6H2,1-2H3

InChI Key

RQWSSVCFAUDYJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CO)OC

Origin of Product

United States

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